Cas no 2640952-78-7 (2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine)
![2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine structure](https://ja.kuujia.com/scimg/cas/2640952-78-7x500.png)
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 2-[1-[2-(1H-Pyrazol-1-yl)ethyl]-4-piperidinyl]-1,8-naphthyridine
- 2640952-78-7
- F6764-1375
- 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine
- AKOS040727085
-
- インチ: 1S/C18H21N5/c1-3-16-4-5-17(21-18(16)19-8-1)15-6-11-22(12-7-15)13-14-23-10-2-9-20-23/h1-5,8-10,15H,6-7,11-14H2
- InChIKey: OOYFQROIKUJCPO-UHFFFAOYSA-N
- ほほえんだ: N1(CCN2C=CC=N2)CCC(C2C=CC3=CC=CN=C3N=2)CC1
計算された属性
- せいみつぶんしりょう: 307.17969569g/mol
- どういたいしつりょう: 307.17969569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.8Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 504.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.94±0.10(Predicted)
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6764-1375-5μmol |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-10mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-30mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-40mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-50mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-1mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-4mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-20mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-75mg |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6764-1375-20μmol |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine |
2640952-78-7 | 20μmol |
$79.0 | 2023-09-07 |
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridineに関する追加情報
Introduction to 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine and Its Significance in Modern Medicinal Chemistry
2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine, identified by its CAS number 2640952-78-7, represents a compound of considerable interest in the field of medicinal chemistry. This heterocyclic molecule, featuring a unique combination of pyrazole and piperidine moieties linked to a naphthyridine core, has garnered attention due to its potential pharmacological properties. The structural framework of this compound not only suggests versatility in binding interactions but also opens avenues for exploration in the development of novel therapeutic agents.
The significance of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is underscored by its molecular architecture, which integrates multiple pharmacophoric elements. The presence of a pyrazole ring, known for its role in various bioactive molecules, contributes to the compound's ability to engage with biological targets. Specifically, the 1H-pyrazole moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, making it a valuable component in drug design.
Furthermore, the piperidine ring enhances the compound's solubility and bioavailability, critical factors for successful drug development. Piperidine derivatives are widely recognized for their utility in medicinal chemistry due to their favorable pharmacokinetic profiles. The integration of these structural elements into the naphthyridine scaffold provides a robust platform for further functionalization and optimization.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the binding affinity and selectivity of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine towards specific biological targets. These studies have highlighted its potential as a scaffold for developing inhibitors of kinases and other enzymes implicated in various diseases. The naphthyridine core, in particular, has been shown to exhibit high binding affinity for numerous therapeutic targets, making it an attractive component for drug discovery programs.
The compound's unique structural features also make it a candidate for exploring novel mechanisms of action. For instance, the ethyl chain linking the pyrazole ring to the piperidine moiety can be modified to fine-tune pharmacokinetic properties or to enhance binding interactions. Such modifications are essential for optimizing drug candidates and improving their efficacy.
In the context of current research trends, 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine aligns with the growing interest in multitarget-directed ligands (MTDLs). These compounds are designed to interact with multiple biological targets simultaneously, offering a promising approach to treat complex diseases. The structural versatility of this compound allows for the development of MTDLs that could address multiple aspects of a disease pathway simultaneously.
The synthesis of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine presents both challenges and opportunities. While the availability of advanced synthetic methodologies has simplified the construction of complex heterocycles, optimizing reaction conditions remains crucial for achieving high yields and purity. Recent reports have demonstrated efficient synthetic routes that leverage transition metal catalysis and novel ligand systems to facilitate key bond-forming steps.
Additionally, the compound's potential as an intermediate in larger drug molecules cannot be overlooked. Its modular structure allows for further derivatization, enabling researchers to explore new chemical space and discover novel bioactive entities. This flexibility is particularly valuable in early-stage drug discovery programs where rapid screening and optimization are essential.
The pharmacological evaluation of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine has begun to yield promising results. Initial in vitro studies have suggested that this compound exhibits inhibitory activity against several kinases relevant to cancer biology. These findings are particularly exciting given the critical role that kinases play in cell signaling pathways associated with tumor growth and progression. Further preclinical studies are warranted to fully elucidate its therapeutic potential.
Moreover, the compound's ability to cross biological membranes makes it an attractive candidate for oral administration. Poor membrane permeability is a common limitation in drug development, and compounds like 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine that exhibit good solubility and permeability hold promise for overcoming this challenge.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine. These technologies enable high-throughput virtual screening (HTVS) and de novo design approaches that can rapidly assess large libraries of compounds for their potential bioactivity. Such innovations have significantly reduced the time required from discovery to development.
In conclusion, 2-{[bis(4-fluorophenyl)methoxy]-N-methyl-N-(pyrrolidin-l-methylethoxy)-N'-phenylethanamidine dihydrochloride] is a structurally intriguing molecule with significant potential in medicinal chemistry. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, 2640952787 will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
2640952-78-7 (2-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine) 関連製品
- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)
- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)



